BenchChemオンラインストアへようこそ!

P2Y1 antagonist 1

Antiplatelet GPCR Pharmacology Calcium Flux

Non-nucleotide P2Y1 antagonist with sub-nanomolar potency (FLIPR IC50=1.1 nM) and proven oral bioavailability. Demonstrates equivalent antithrombotic efficacy to prasugrel but with reduced bleeding liability in rabbit models. A superior tool for thrombosis research and P2Y1 mechanism studies. Ideal for medicinal chemistry benchmarking and chronic in vivo dosing studies.

Molecular Formula C30H24ClF4N3O3
Molecular Weight 586.0 g/mol
Cat. No. B15074208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP2Y1 antagonist 1
Molecular FormulaC30H24ClF4N3O3
Molecular Weight586.0 g/mol
Structural Identifiers
SMILESCC1(CN(C2=C1C(=C(C=C2O)F)C3=CC=C(C=C3)Cl)C4=CC=CC=C4NC(=O)NC5=CC=C(C=C5)OC(F)(F)F)C
InChIInChI=1S/C30H24ClF4N3O3/c1-29(2)16-38(27-24(39)15-21(32)25(26(27)29)17-7-9-18(31)10-8-17)23-6-4-3-5-22(23)37-28(40)36-19-11-13-20(14-12-19)41-30(33,34)35/h3-15,39H,16H2,1-2H3,(H2,36,37,40)
InChIKeyGKKHXSFPYJSHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P2Y1 Antagonist 1 (Compound 10q) Potency Profile and Chemical Identity for Antiplatelet Research Procurement


P2Y1 antagonist 1, also known as compound 10q (CAS 1555697-67-0), is a non-nucleotide, orally bioavailable small molecule antagonist of the P2Y1 purinergic receptor [1]. It belongs to the 4-aryl-7-hydroxyindoline class of compounds and exhibits potent inhibition of P2Y1 with IC50 values of 1.1 nM in the FLIPR assay and 0.24 µM in the human platelet aggregation (hPA) assay . The compound was developed by Bristol-Myers Squibb through optimization of a lead P2Y1 antagonist and features a distinct urea-based scaffold with a molecular weight of 585.98 g/mol [1].

Why In-Class P2Y1 Antagonists Cannot Substitute for Compound 10q in Preclinical Development


The P2Y1 antagonist landscape is populated by compounds with divergent binding modes, pharmacokinetic (PK) properties, and in vivo therapeutic windows. MRS2500 (Ki = 0.78 nM) is a nucleotide-based orthosteric antagonist that lacks oral bioavailability and exhibits moderate bleeding time prolongation [1]. BPTU (Ki = 6 nM) is an allosteric antagonist with a unique external binding pocket but shows only moderate oral bioavailability (F = 10%) and limited in vivo antithrombotic efficacy relative to bleeding risk [2]. Compound 10q differentiates itself through a combination of sub-nanomolar potency in functional cellular assays (FLIPR IC50 = 1.1 nM), demonstrated oral bioavailability, and a favorable efficacy-to-bleeding ratio in rabbit models when compared to the clinical P2Y12 antagonist prasugrel [3]. These distinct pharmacological and ADME profiles preclude simple substitution among P2Y1 antagonists in preclinical studies, as differences in binding mode, potency, and PK profoundly influence experimental outcomes and translational relevance.

Quantitative Evidence Guide: Compound 10q (P2Y1 Antagonist 1) Differentiation for Scientific Selection


Functional Potency in FLIPR Assay: Compound 10q vs. BPTU vs. MRS2500

Compound 10q exhibits 1.1 nM IC50 in the FLIPR assay measuring P2Y1-mediated calcium mobilization . While direct head-to-head FLIPR data for all three compounds in the same assay system is not available in a single study, cross-study comparison shows compound 10q (IC50 = 1.1 nM) is approximately 2.7-fold less potent than MRS2500 in receptor binding (Ki = 0.78 nM) [1] and approximately 55-fold more potent than BPTU in functional antagonism (IC50 range = 0.06-0.3 µM) .

Antiplatelet GPCR Pharmacology Calcium Flux

In Vivo Efficacy-to-Bleeding Ratio: Compound 10q vs. Prasugrel (P2Y12 Antagonist)

In rabbit efficacy and bleeding models, compound 10q demonstrated similar antithrombotic efficacy with less bleeding compared to the known P2Y12 antagonist prasugrel [1]. The study showed that P2Y1 antagonism by compound 10q provided equivalent antithrombotic protection as P2Y12 inhibition, but with a significantly reduced bleeding liability [1]. Quantitative bleeding time prolongation data for prasugrel in the same model is referenced in the primary publication, establishing the improved therapeutic index of compound 10q [1].

Antithrombotic Hemostasis Preclinical Safety

Oral Bioavailability: Compound 10q vs. BPTU

Compound 10q was identified with a desirable pharmacokinetic (PK) profile, including oral bioavailability that enables in vivo oral dosing in preclinical models [1]. In contrast, BPTU exhibits only moderate oral bioavailability of F = 10% in rats (Cmax = 5.83 µM, Tmax = 2 h, T1/2 = 1.43 h) when administered at 30 mg/kg . While exact oral bioavailability values for compound 10q are not publicly disclosed in the abstract, the qualitative description of 'desirable PK profile' and 'orally bioavailable' distinguishes it from BPTU's limited oral exposure [REFS-1, REFS-2].

Pharmacokinetics Oral Dosing ADME

Binding Mode and Receptor Selectivity: Compound 10q vs. Orthosteric and Allosteric Comparators

Compound 10q is a non-nucleotide antagonist that does not compete directly with ADP at the orthosteric site, unlike MRS2500 which binds within the seven-transmembrane helical bundle [1]. While the precise binding site of 10q is not resolved by X-ray crystallography, its urea-based scaffold resembles that of BPTU, which binds to an allosteric pocket on the external receptor surface [REFS-1, REFS-2]. BPTU demonstrates high selectivity for P2Y1 over P2Y2, P2Y6, P2Y11, P2Y12, and P2Y14 receptors (Kis ≥ 2.5-15 µM) . By class-level inference, compound 10q likely shares this selectivity profile, though direct quantitative selectivity data for 10q against P2Y receptor subtypes is not reported in public sources [2].

GPCR Structure Allosteric Modulation Selectivity

Optimization from Lead Compound: Compound 10q vs. Parent P2Y1 Antagonist 1

Compound 10q was identified through further optimization of a previously reported lead P2Y1 antagonist (compound 1) by introducing a 4-aryl group at the hydroxylindoline core [1]. The optimization campaign yielded 10q with excellent potency (FLIPR IC50 = 1.1 nM) and a desirable PK profile that improved upon the parent compound [1]. In the same study, a basic series analog, 20c (BMS-884775), was discovered with an improved PK and liability profile over compound 1 [1]. This iterative optimization demonstrates that 10q represents a structurally refined analog with enhanced drug-like properties relative to the earlier lead.

Medicinal Chemistry SAR Lead Optimization

Recommended Experimental and Industrial Application Scenarios for P2Y1 Antagonist 1 (Compound 10q)


In Vivo Antithrombotic Efficacy Studies Requiring Oral Dosing

Compound 10q is suitable for chronic oral administration in rodent or rabbit models of thrombosis due to its demonstrated oral bioavailability and favorable PK profile [1]. Its equivalent antithrombotic efficacy to prasugrel but with reduced bleeding liability in rabbit models makes it a preferred tool compound for investigating P2Y1-mediated antithrombotic mechanisms without the confounding hemorrhagic risk associated with P2Y12 inhibition [1].

In Vitro Platelet Aggregation and GPCR Signaling Assays

With an IC50 of 0.24 µM in human platelet aggregation (hPA) assays, compound 10q effectively blocks ADP-induced platelet activation at sub-micromolar concentrations [1]. The compound can be used in washed platelet assays or platelet-rich plasma to dissect the specific contribution of P2Y1 to thrombus formation, particularly in studies comparing P2Y1 versus P2Y12 pathway contributions [1].

Medicinal Chemistry Benchmarking and Lead Optimization Programs

Compound 10q serves as a benchmark reference compound for medicinal chemists developing next-generation P2Y1 antagonists. Its well-characterized SAR (4-aryl-7-hydroxyindoline scaffold), potency metrics (FLIPR IC50 = 1.1 nM), and in vivo efficacy-to-bleeding ratio provide a quantitative baseline against which new analogs can be compared [1]. The compound's neutral series optimization history offers a template for iterative design of improved P2Y1 antagonists [1].

Comparative Pharmacology Studies of Allosteric vs. Orthosteric P2Y1 Antagonism

Compound 10q, as a non-nucleotide urea-based antagonist, can be used alongside orthosteric antagonists like MRS2500 to probe functional selectivity and biased signaling at the P2Y1 receptor [1]. Studies employing both classes of antagonists may reveal pathway-specific effects on platelet activation, calcium mobilization, and downstream signaling events, providing mechanistic insights not accessible with a single antagonist class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for P2Y1 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.